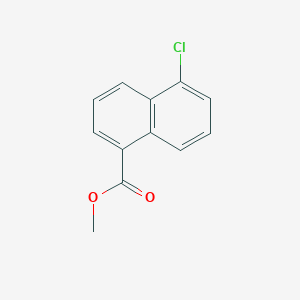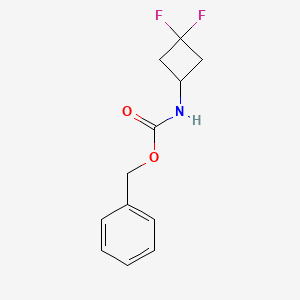
Benzyl 3,3-difluorocyclobutylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 3,3-difluorocyclobutylcarbamate is a chemical compound with the CAS Number: 939399-53-8 . It has a molecular weight of 241.24 and its IUPAC name is benzyl (3,3-difluorocyclobutyl)carbamate .
Molecular Structure Analysis
The InChI code for Benzyl 3,3-difluorocyclobutylcarbamate is 1S/C12H13F2NO2/c13-12(14)6-10(7-12)15-11(16)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,16) . This indicates the presence of 12 carbon atoms, 13 hydrogen atoms, 2 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms in the molecule.Physical And Chemical Properties Analysis
Benzyl 3,3-difluorocyclobutylcarbamate has a molecular weight of 241.24 . It is typically stored at room temperature .Applications De Recherche Scientifique
Gold(I)-Catalyzed Kinetic Enantioselective Intramolecular Hydroamination of Allenes
- Benzyl derivatives, including those similar to Benzyl 3,3-difluorocyclobutylcarbamate, have been used in gold(I)-catalyzed reactions. These reactions are significant for producing compounds with high enantiomeric excess, which is crucial in pharmaceutical chemistry for creating drugs with specific biological activities (Zhang, Bender, & Widenhoefer, 2007).
Benzoic Acid and its Derivatives in Foods and Additives
- Although not directly about Benzyl 3,3-difluorocyclobutylcarbamate, this study explores the widespread use of benzoic acid derivatives (which are chemically related) in various applications including foods and pharmaceuticals. This reflects the broad applicability of benzyl derivatives in everyday products (del Olmo, Calzada, & Nuñez, 2017).
Benzyl-Substituted Metallocarbene Antibiotics and Anticancer Drugs
- Benzyl-substituted metallocarbene compounds, which are structurally related to Benzyl 3,3-difluorocyclobutylcarbamate, have shown potential as antibiotic and antitumor drugs. Their ability to form complexes with metals like silver, gold, and copper presents a new avenue in drug development (Hackenberg & Tacke, 2014).
Discovery of Benzyl Carbamates as Antitubercular Agents
- Benzyl carbamates, which are structurally similar to Benzyl 3,3-difluorocyclobutylcarbamate, have been found to exhibit significant inhibitory activity against various strains of Mycobacterium tuberculosis. This discovery points towards the potential use of such compounds in treating tuberculosis (Cheng et al., 2019).
Multigram Synthesis of 3,3-Difluorocyclobutyl-Substituted Building Blocks
- Research into synthesizing building blocks that include 3,3-difluorocyclobutyl structures highlights the importance of these compounds in creating various chemical entities. Such research underpins the development of new materials and pharmaceuticals (Ryabukhin et al., 2018).
Electrochemical Benzylic C-H Functionalization with Isocyanides
- The electrochemical functionalization of benzylic C-H bonds, a process relevant to compounds like Benzyl 3,3-difluorocyclobutylcarbamate, represents an innovative approach in organic synthesis. This method can create biologically relevant structures under mild conditions, avoiding the need for prefunctionalized substrates (Tang et al., 2022).
Safety and Hazards
Propriétés
IUPAC Name |
benzyl N-(3,3-difluorocyclobutyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO2/c13-12(14)6-10(7-12)15-11(16)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCRFAWXMWHWSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 3,3-difluorocyclobutylcarbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


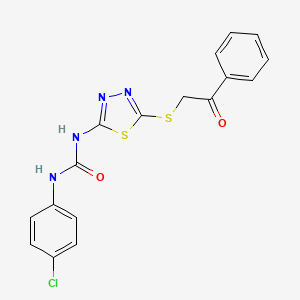
![7-Fluoro-4-((3-(trifluoromethyl)phenyl)sulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2815840.png)

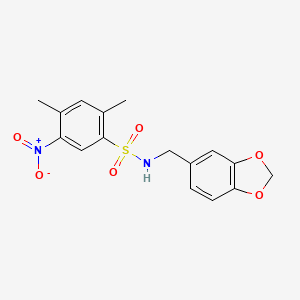
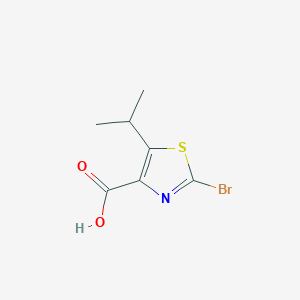
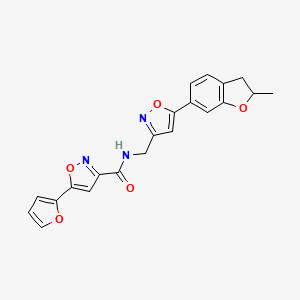
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)acetamide](/img/structure/B2815847.png)
![(Z)-3-[2-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide](/img/structure/B2815848.png)
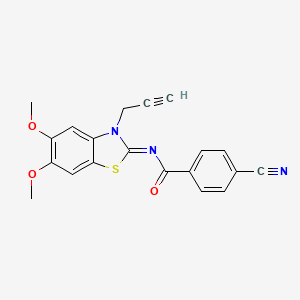
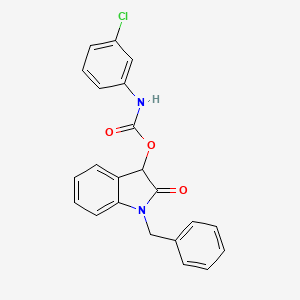
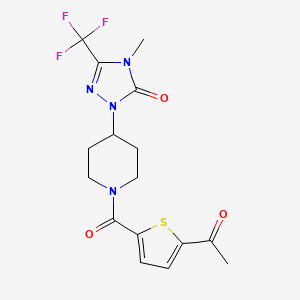
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-phenylthiazole-4-carboxamide](/img/structure/B2815856.png)
